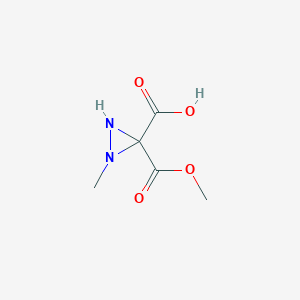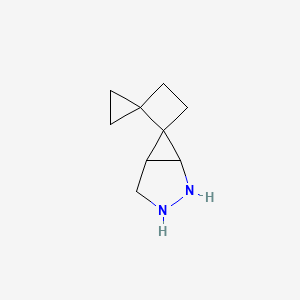
3-(3-Methoxypropoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxypropoxy)azetidine is a chemical compound with the molecular formula C7H15NO2. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The presence of the azetidine ring imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypropoxy)azetidine typically involves the reaction of azetidine with 3-methoxypropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxypropoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(3-Methoxypropoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxypropoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Methoxyphenoxy)azetidine: Similar in structure but with a phenoxy group instead of a propoxy group.
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Uniqueness
3-(3-Methoxypropoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxypropoxy group provides unique steric and electronic effects, making it valuable for specific synthetic applications .
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-(3-methoxypropoxy)azetidine |
InChI |
InChI=1S/C7H15NO2/c1-9-3-2-4-10-7-5-8-6-7/h7-8H,2-6H2,1H3 |
Clave InChI |
VMXPYEXAUPRHIC-UHFFFAOYSA-N |
SMILES canónico |
COCCCOC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)





![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)
![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)

![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)
![Imidazo[1,2-A]pyridine-2,3-dione](/img/structure/B11921358.png)
![1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)ethanone](/img/structure/B11921359.png)
